molecular formula C14H14N6O4 B2727494 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034505-23-0

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No. B2727494
CAS RN: 2034505-23-0
M. Wt: 330.304
InChI Key: RXFJIFPDAJVHGG-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N6O4 and its molecular weight is 330.304. The purity is usually 95%.
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Scientific Research Applications

Catalysis in Organic Synthesis

The compound has been explored as a catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . Specifically, it acts as a catalyst in the condensation reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes. Notably, the in situ generation of the Br+ ion from the catalyst occurs successfully under neutral conditions .

Solvent-Free Reactions

Given the increasing emphasis on green chemistry, solvent-free reactions have gained prominence. This compound’s use as a catalyst aligns with the trend toward more sustainable and environmentally friendly synthetic methods .

Heterocyclic Synthesis

Heterocycles play a crucial role in organic synthesis, pharmaceutical chemistry, and industry. The compound’s involvement in the preparation of xanthene derivatives, including 9-aryl-1,8-dioxo-octahydroxanthenes, underscores its relevance in drug discovery and other applications .

Antibacterial and Anti-Inflammatory Agents

Xanthene derivatives exhibit significant biological activities, including antibacterial and anti-inflammatory properties. Researchers have explored their potential therapeutic applications, making this compound an interesting candidate for further investigation .

Photodynamic Therapy

Xanthenes, including those derived from this compound, have potential applications in photodynamic therapy. Their ability to generate reactive oxygen species upon light activation makes them valuable in cancer treatment and other medical contexts .

Fluorescent Materials and Bio-Molecule Visualization

Xanthenes serve as dyes in fluorescent materials, aiding in the visualization of bio-molecules. Their fluorescence properties make them useful tools in biological research and diagnostics .

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O4/c21-10-4-3-9(18-19-10)12(22)16-6-7-20-13(23)8-2-1-5-15-11(8)17-14(20)24/h1-2,5H,3-4,6-7H2,(H,16,22)(H,19,21)(H,15,17,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFJIFPDAJVHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

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